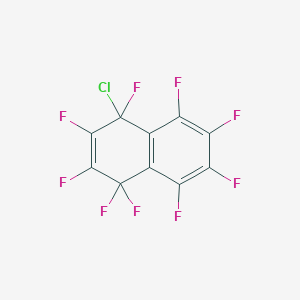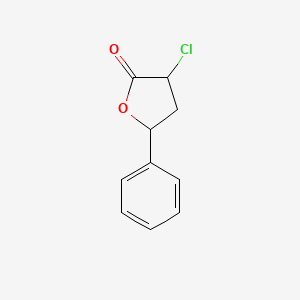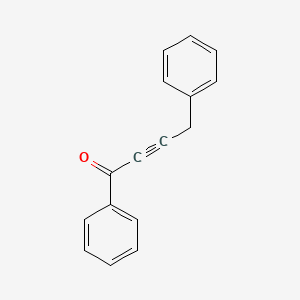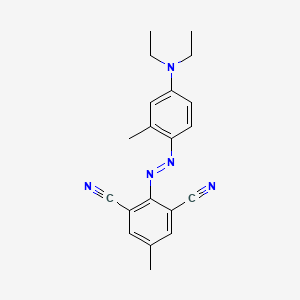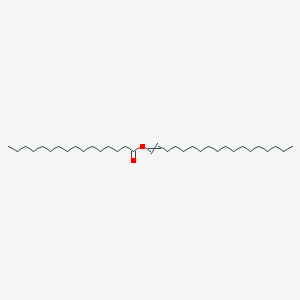
Octadec-1-EN-1-YL hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadec-1-en-1-yl hexadecanoate: is a chemical compound known for its unique structure and properties. It is an ester formed from the reaction of octadec-1-en-1-ol and hexadecanoic acid. This compound is often used in various industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of octadec-1-en-1-yl hexadecanoate typically involves the esterification reaction between octadec-1-en-1-ol and hexadecanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions: Octadec-1-en-1-yl hexadecanoate can undergo various chemical reactions, including:
Oxidation: The double bond in the octadec-1-en-1-yl group can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol and carboxylic acid.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base catalyst.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols, carboxylic acids.
Substitution: Amides, different esters.
Applications De Recherche Scientifique
Octadec-1-en-1-yl hexadecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential role in biological membranes and as a precursor for bioactive molecules.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and stability.
Industry: Utilized in the production of lubricants, surfactants, and cosmetics due to its favorable physical and chemical properties.
Mécanisme D'action
The mechanism of action of octadec-1-en-1-yl hexadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its ester group can undergo hydrolysis to release octadec-1-en-1-ol and hexadecanoic acid, which can further participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
Octadec-1-ene: A long-chain hydrocarbon with a similar structure but lacks the ester group.
Hexadecanoic acid: A saturated fatty acid that forms the ester with octadec-1-en-1-ol.
Octadec-1-en-1-ol: An unsaturated alcohol that reacts with hexadecanoic acid to form the ester.
Uniqueness: Octadec-1-en-1-yl hexadecanoate is unique due to its ester linkage, which imparts distinct chemical and physical properties. Unlike its individual components, the ester exhibits enhanced stability and reactivity, making it valuable in various applications.
Propriétés
Numéro CAS |
77045-72-8 |
|---|---|
Formule moléculaire |
C34H66O2 |
Poids moléculaire |
506.9 g/mol |
Nom IUPAC |
octadec-1-enyl hexadecanoate |
InChI |
InChI=1S/C34H66O2/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-33-36-34(35)32-30-28-26-24-22-20-16-14-12-10-8-6-4-2/h31,33H,3-30,32H2,1-2H3 |
Clé InChI |
XBOQXDPZGDIUMC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCC=COC(=O)CCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



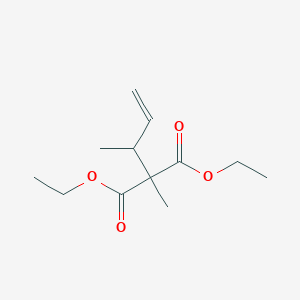
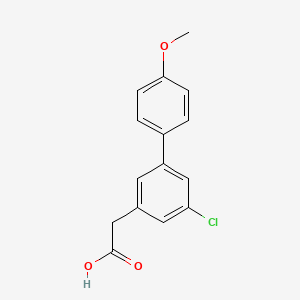
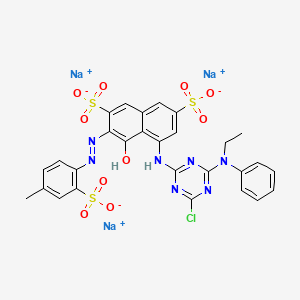



![Diethyl {[dimethyl(propyl)silyl]methyl}propanedioate](/img/structure/B14442296.png)
![Bicyclo[3.1.1]hept-3-en-2-ol](/img/structure/B14442297.png)
